(4-(Benzylthio)phenyl)boronic acid
CAS No.: 1005207-32-8
Cat. No.: VC6315401
Molecular Formula: C13H13BO2S
Molecular Weight: 244.12
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1005207-32-8 |
---|---|
Molecular Formula | C13H13BO2S |
Molecular Weight | 244.12 |
IUPAC Name | (4-benzylsulfanylphenyl)boronic acid |
Standard InChI | InChI=1S/C13H13BO2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9,15-16H,10H2 |
Standard InChI Key | ALXFJPATEOZQPF-UHFFFAOYSA-N |
SMILES | B(C1=CC=C(C=C1)SCC2=CC=CC=C2)(O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(4-(Benzylthio)phenyl)boronic acid consists of a phenyl ring substituted at the para position with a benzylthio group () and a boronic acid moiety (). The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, while the benzylthio substituent introduces steric and electronic effects that modulate reactivity .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS No. | 1005207-32-8 | |
Molecular Formula | ||
Molecular Weight | 244.12 g/mol | |
Purity (Commercial) | 96% |
Synthesis and Optimization
General Synthetic Routes
The synthesis of (4-(Benzylthio)phenyl)boronic acid typically proceeds via palladium-catalyzed cross-coupling or functional group interconversion. A representative pathway involves:
-
Thioether Formation: Reaction of 4-bromothiophenol with benzyl bromide in the presence of a base to yield 4-(benzylthio)bromobenzene.
-
Borylation: Miyaura borylation using bis(pinacolato)diboron () and a palladium catalyst (e.g., ) to install the boronic acid group .
Equation 1: Miyaura Borylation
This method parallels protocols used for analogous aryl boronic acids, such as 4-methoxyphenyl boronic acid and 4-fluorophenyl boronic acid, which achieve yields exceeding 90% under optimized conditions .
Physicochemical Properties
Thermal Stability and Solubility
Experimental data for (4-(Benzylthio)phenyl)boronic acid remain limited, but analogous boronic acids exhibit melting points between 251–256°C and boiling points near 362°C . The benzylthio group enhances lipophilicity, reducing aqueous solubility compared to unsubstituted phenylboronic acids.
Table 2: Estimated Physical Properties
Property | Value | Basis for Estimation |
---|---|---|
Melting Point | 240–250°C | Analogous boronic acids |
Water Solubility | <1 g/L (25°C) | Hydrophobic substituents |
LogP | ~2.5 | Computational prediction |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic acid group facilitates carbon-carbon bond formation with aryl halides, as demonstrated in the synthesis of biaryl structures. For example, coupling with 2-bromopyridine derivatives yields 2-arylpyridines, intermediates in drug discovery .
Case Study: Pyridine Functionalization
In a protocol adapted from Paterson et al. (2015), 2-bromopyridine reacts with 4-methoxyphenyl boronic acid to form 2-(4-methoxyphenyl)pyridine in 95% yield . Substituting 4-methoxyphenyl with (4-(benzylthio)phenyl)boronic acid would enable analogous access to sulfur-containing heterocycles.
Pharmaceutical Intermediate
The benzylthio group is a precursor for sulfonamide or sulfone functionalities, common in kinase inhibitors and anticoagulants. For instance, replacing the methoxy group in gefitinib analogs with a benzylthio moiety could modulate target binding .
Precaution | Recommendation |
---|---|
Personal Protective Equipment | Gloves, lab coat, goggles |
Storage | 2–8°C, anhydrous conditions |
Disposal | Incineration or hydrolysis |
Future Directions
Expanding Reaction Scope
Recent advances in metallaphotoredox catalysis could enable C–H borylation of (4-(benzylthio)phenyl) derivatives, bypassing prefunctionalized substrates. Additionally, flow chemistry systems may enhance the scalability of Suzuki couplings involving this compound .
Biomedical Applications
The benzylthio group’s redox-active nature suggests potential in prodrug design or as a ligand for metal-organic frameworks (MOFs) in drug delivery systems. Further studies on its pharmacokinetic profile are warranted .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume